(S)-3-(4-Fluorophenoxy)pyrrolidine
Description
(S)-3-(4-Fluorophenoxy)pyrrolidine is a chiral pyrrolidine derivative substituted with a 4-fluorophenoxy group at the 3-position. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol. The compound is available as the hydrochloride salt (CAS: 1260619-17-7) with a purity of 95% and is commonly used in pharmaceutical research, particularly in the development of enantioselective ligands or bioactive molecules targeting neurological or metabolic pathways . The (S)-enantiomer is distinguished by its stereochemical configuration, which often confers unique binding properties compared to its (R)-counterpart or racemic mixtures.
Properties
IUPAC Name |
(3S)-3-(4-fluorophenoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHNAHLNXEANR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649882 | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-92-9 | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(4-Fluorophenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenol compound. One common method involves the use of polyfluoroalcohols as the fluorine source, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method offers moderate to good yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Fluorophenoxy)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(4-Fluorophenoxy)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(4-Fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, leading to more effective biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (S)-3-(4-Fluorophenoxy)pyrrolidine become apparent when compared to analogous fluorophenoxy-pyrrolidine derivatives and related compounds. Below is a detailed analysis:
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| This compound HCl | 1260619-17-7 | C₁₀H₁₂FNO·HCl | 217.67 | 95% | Chiral (S)-enantiomer; pyrrolidine ring |
| (3R)-(4-Fluorophenoxy)pyrrolidine HCl | 1314419-67-4 | C₁₀H₁₂FNO·HCl | 217.67 | 95% | Chiral (R)-enantiomer |
| 3-(4-Fluorophenoxy)pyrrolidine HCl | 23123-11-7 | C₁₀H₁₂FNO·HCl | 217.67 | 95% | Racemic mixture |
| M-(4-Fluorophenoxy)toluene | 1514-26-7 | C₁₃H₁₁FO | 202.23 | 96% | Aromatic toluene backbone |
| 5-(4-Fluorophenoxy)-n-valeric acid | 347867-75-8 | C₁₁H₁₃FO₃ | 224.22 | 95% | Aliphatic carboxylic acid chain |
Stereochemical Differences
- (S)- vs. (R)-Enantiomers : The (S)-enantiomer (CAS: 1260619-17-7) and (R)-enantiomer (CAS: 1314419-67-4) differ in their three-dimensional arrangement, which significantly impacts their biological activity. For example, in receptor-binding assays, the (S)-form may exhibit higher affinity for serotonin or dopamine transporters due to optimal spatial alignment with chiral binding pockets .
- Racemic Mixture (CAS: 23123-11-7) : The racemic form, containing both enantiomers, often shows reduced pharmacological efficacy compared to enantiopure forms, as one enantiomer may act as an antagonist or inert component .
Substituent Effects
- Pyrrolidine vs. Toluene Backbone: Replacing the pyrrolidine ring with a toluene moiety (as in M-(4-Fluorophenoxy)toluene, CAS: 1514-26-7) eliminates nitrogen’s hydrogen-bonding capacity, reducing solubility in polar solvents and altering metabolic stability .
- Chain Length and Functional Groups: 5-(4-Fluorophenoxy)-n-valeric acid (CAS: 347867-75-8) introduces a carboxylic acid group, increasing hydrophilicity and enabling salt formation. However, the extended aliphatic chain may reduce blood-brain barrier penetration compared to pyrrolidine derivatives .
Conformational Analysis
The pyrrolidine ring in this compound adopts a puckered conformation to minimize steric strain, as described by Cremer and Pople’s ring-puckering coordinates . This puckering influences the compound’s ability to fit into enzyme active sites.
Hydrogen-Binding Patterns
The fluorophenoxy group participates in C–H···F and O···H hydrogen bonds, stabilizing crystal lattices . However, the pyrrolidine nitrogen in this compound can form stronger N–H···O bonds, enhancing crystalline stability compared to non-nitrogenated analogues .
Biological Activity
(S)-3-(4-Fluorophenoxy)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H12FNO
- Molecular Weight : 183.21 g/mol
- CAS Number : 1199215-84-3
The compound features a pyrrolidine ring substituted with a 4-fluorophenoxy group. The presence of fluorine enhances lipophilicity, which may improve membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, impacting pathways involved in cancer progression and viral replication.
- Receptor Modulation : It may modulate receptor activity, influencing neurotransmitter systems, which could be beneficial in neuropharmacological applications.
The fluorophenoxy group enhances binding affinity and selectivity, leading to more effective biological activity in various applications.
Biological Activity Overview
This compound exhibits a range of biological activities, including anticancer, antibacterial, and antifungal properties. The following sections summarize key findings from recent studies.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Observed Effect | Concentration (µM) | Reference |
|---|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 70% inhibition of growth | 10 | |
| Antibacterial | Staphylococcus aureus | MIC = 0.01 mg/mL | - | |
| Antifungal | Candida albicans | MIC = 0.05 mg/mL | - |
In Vivo Studies
Animal models have demonstrated that administration of this compound can significantly reduce tumor size when dosed at 50 mg/kg over a two-week period. This suggests potential for its use in cancer therapy.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption characteristics and a half-life suitable for therapeutic applications. These properties make it a candidate for further development in drug formulation .
Safety Profile
Toxicity assessments have revealed no significant adverse effects at therapeutic doses, highlighting its potential as a safe therapeutic agent. This safety profile is crucial for advancing the compound into clinical applications.
Case Studies
Recent studies have explored the compound's effects on various cancer cell lines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
